![molecular formula C20H18N4 B14667323 2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline CAS No. 50828-09-6](/img/structure/B14667323.png)
2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various medicinal chemistry applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline typically involves the reaction of 2-naphthyl ethylamine with 2,4-diaminoquinazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may also incorporate advanced purification techniques to ensure the final product meets the required standards for pharmaceutical or other applications.
化学反应分析
Types of Reactions
2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can introduce various functional groups, leading to a wide range of quinazoline derivatives.
科学研究应用
2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline has several scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound shares a similar structure but with a pyrimidine ring instead of a quinazoline ring.
2,4-Diamino-6-[(alpha,alpha,alpha-trifluoro-m-tolyl)thio]quinazoline: This compound has a similar quinazoline core but with different substituents.
Uniqueness
2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its naphthyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
属性
CAS 编号 |
50828-09-6 |
|---|---|
分子式 |
C20H18N4 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
5-(2-naphthalen-2-ylethyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C20H18N4/c21-19-18-15(6-3-7-17(18)23-20(22)24-19)11-9-13-8-10-14-4-1-2-5-16(14)12-13/h1-8,10,12H,9,11H2,(H4,21,22,23,24) |
InChI 键 |
OICSWALALWBGPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)CCC3=C4C(=CC=C3)N=C(N=C4N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




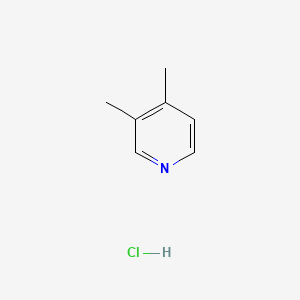

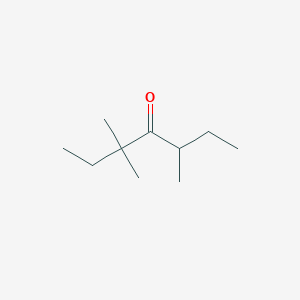
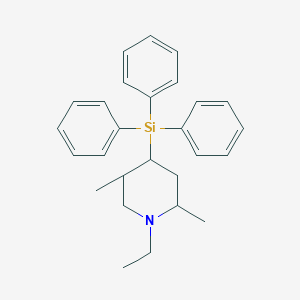


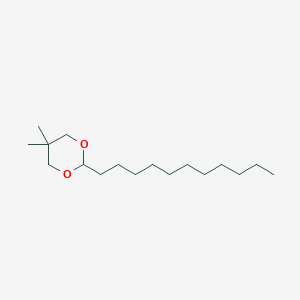
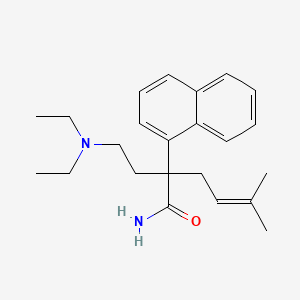
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
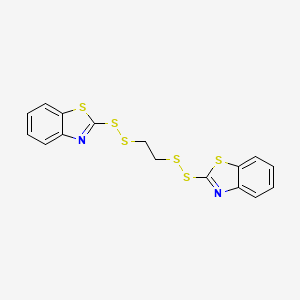
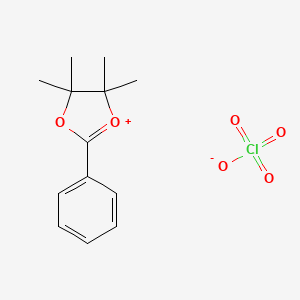
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)
